molecular formula C12H11NO2 B1178912 bacteriophage T4 gene 12 protein CAS No. 147258-52-4

bacteriophage T4 gene 12 protein

Cat. No.: B1178912
CAS No.: 147258-52-4
Attention: For research use only. Not for human or veterinary use.
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Description

The Bacteriophage T4 Gene 12 Protein (gp12) is a structural protein that forms the short tail fibers (STFs) of the T4 bacteriophage. This protein is essential for the second stage of viral infection, facilitating the irreversible attachment to the host Escherichia coli cell surface . The gp12 protein assembles into a trimeric structure, exhibiting a characteristic beaded, fibrous morphology, and its proper folding requires the viral chaperone protein gp57A . Following the initial, reversible binding of the long tail fibers to the host receptors, the six short tail fibers, comprised of gp12, unfold from the baseplate and bind irreversibly to the core region of the host lipopolysaccharide (LPS) . This critical step triggers a major conformational change in the baseplate, leading to the contraction of the tail sheath and the penetration of the cell envelope for DNA injection . The specificity of gp12 for LPS makes it a key determinant of the phage's host range . This recombinant protein is an indispensable tool for researchers studying viral morphogenesis, bacteriophage host recognition mechanisms, and protein-ligand interactions. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

147258-52-4

Molecular Formula

C12H11NO2

Synonyms

bacteriophage T4 gene 12 protein

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Structural Proteins in T4

T4 tail assembly involves multiple structural proteins with distinct roles. Gene 12’s product (gp12) is compared below with other key components:

Protein Gene Function Molecular Weight Expression Timing Key Interactions
gp12 12 Short tail fiber (host recognition) 55.2 kDa Late Baseplate proteins (e.g., gp9)
gp37/gp38 37/38 Long tail fiber (irreversible binding) ~150 kDa (gp37) Late Baseplate (gp9, gp11)
gp11 11 Baseplate wedge assembly ~23 kDa Late gp10, gp12
gp9 9 Baseplate hub stabilization ~25 kDa Late gp12, gp11, gp7
  • Functional Differentiation :

    • gp12 mediates transient host contact, while gp37/gp38 (LTFs) lock onto specific receptors (e.g., lipopolysaccharides) .
    • gp11 and gp9 stabilize the baseplate, ensuring gp12 is positioned peripherally for efficient host interaction .
  • Structural Features :

    • gp12’s smaller size (55.2 kDa) compared to gp37 (~150 kDa) reflects its role in rapid, reversible binding .
    • gp12 lacks the β-helical domains seen in gp37, which are essential for LTF rigidity and receptor specificity .

Comparison with Homologs in T4-like Phages

T4 belongs to the Myoviridae family of T4-like phages, which share conserved structural genes but exhibit host range variations due to tail fiber diversity :

Phage Homolog of T4 gp12 Host Specificity Key Differences
T2 gp12-like STF E. coli B strains Altered receptor-binding domains
RB69 gp12 homolog E. coli K-12 Enhanced thermal stability
phiKZ Putative STF Pseudomonas Larger size (~65 kDa) with additional domains
  • Functional Adaptations :
    • RB69’s gp12 homolog retains the N-terminal serine but has mutations in the C-terminal receptor-binding region, broadening host range .
    • phiKZ’s STF homolog is larger, likely adapting to Pseudomonas’s complex outer membrane .

Biochemical and Genetic Insights

  • Gene Expression : Unlike prereplicative proteins (e.g., gp41 helicase), gp12 is transcribed late under control of T4 sigma factors, ensuring timely assembly .
  • Protein Interactions : gp12 binds gp9 in the baseplate, a interaction absent in LTF proteins like gp37 .
  • Structural Modeling : Cryo-EM data show gp12 forms a trimeric "spike" at the baseplate periphery, contrasting with gp37’s extended β-helical structure .

Research Implications

  • Biotechnology: Engineering gp12’s receptor-binding domains could expand phage therapy applications against antibiotic-resistant bacteria .
  • Evolutionary Biology : Divergent STF sequences in T4-like phages highlight adaptive evolution to niche hosts .

Preparation Methods

Trimerization Validation

Dynamic light scattering (DLS) confirms the native trimeric state of gp12, with a hydrodynamic radius corresponding to a molecular weight of ~165 kDa. This oligomeric state is essential for LPS binding, as monomeric gp12 lacks affinity for bacterial surfaces.

LPS-Binding Assays

Surface plasmon resonance (SPR) and ELISA-based assays demonstrate that purified gp12 binds E. coli LPS with a dissociation constant (Kₐ) in the nanomolar range. Pre-incubation of gp12 with LPS inhibits subsequent phage adsorption, underscoring its role as a receptor-blocking agent.

Endotoxin Removal

Despite being an LPS-binding protein, gp12 preparations must be rendered endotoxin-free for immunological applications. Additional purification steps using polymyxin B columns reduce endotoxin levels to <0.1 EU/µg, as quantified by the Limulus amebocyte lysate (LAL) assay.

Challenges and Troubleshooting

Inclusion Body Formation

A common issue in gp12 production is its propensity to aggregate into inclusion bodies. Strategies to mitigate this include:

  • Reducing expression temperature to 18°C.

  • Co-expressing gp57 to assist in folding.

  • Incorporating molecular chaperones such as GroEL/ES in lysis buffers.

Proteolytic Degradation

The C-terminal region of gp12 is susceptible to proteolysis in E. coli. Using protease-deficient strains (e.g., BL21(DE3) lon⁻/ompT⁻) and adding protease inhibitors (e.g., PMSF, EDTA) to lysis buffers preserves protein integrity .

Q & A

Basic Research Questions

Q. What experimental approaches are used to identify and characterize T4 gene 12 protein expression during phage development?

  • Methodology : Two-dimensional polyacrylamide gel electrophoresis (2D-PAGE) is a foundational technique for resolving T4 proteins based on isoelectric point and molecular weight. This method can detect gene 12 protein expression dynamics during infection phases (e.g., early, middle, late) by comparing protein spots to reference databases . For unresolved proteins, mass spectrometry or Western blotting with phage-specific antibodies can validate identity.
  • Data Contradictions : Discrepancies in migration patterns may arise due to post-translational modifications (e.g., phosphorylation) or proteolytic cleavage during virion assembly. Cross-referencing with T4 gene expression timelines (e.g., transcriptional activation by host RNA polymerase modifications) is critical .

Q. How can researchers determine if gene 12 protein is essential for T4 viability?

  • Methodology : Generate amber (am) or temperature-sensitive (ts) mutants of gene 12. Infect E. coli under restrictive conditions (e.g., non-permissive temperatures) and assess phage plaque formation. Complementation assays with wild-type gene 12 clones can confirm phenotype rescue .
  • Interpretation : If mutants fail to produce viable progeny, gene 12 is likely essential. Non-essential genes often show reduced burst size or delayed lysis. Cross-reference with T4 genome databases to rule out overlapping gene functions .

Q. What biochemical techniques are suitable for isolating gene 12 protein from T4 lysates?

  • Methodology : Affinity chromatography using immobilized replication proteins (e.g., gene 32 protein columns) can capture interacting partners. For gene 12, develop polyclonal antibodies against synthetic peptides predicted from its DNA sequence, then use immunoaffinity purification . Validate purity via SDS-PAGE and silver staining .

Advanced Research Questions

Q. How can protein-protein interaction networks involving gene 12 protein be systematically mapped?

  • Methodology : Combine co-affinity purification (e.g., gene 12-coupled agarose columns) with mass spectrometry (AP-MS). Identify binding partners by comparing eluates from infected vs. uninfected E. coli lysates. Validate interactions using surface plasmon resonance (SPR) or yeast two-hybrid systems .
  • Contradiction Analysis : False positives may arise from nonspecific aggregation (e.g., in low-salt buffers). Include controls with scrambled peptide columns and replicate experiments under varied ionic conditions .

Q. What structural insights can be gained about gene 12 protein using cryo-electron microscopy (cryo-EM)?

  • Methodology : Purify gene 12 protein to homogeneity and use cryo-EM at near-atomic resolution (≤3 Å). For oligomeric complexes (e.g., portal or capsid-associated assemblies), employ symmetry-based reconstruction algorithms. Compare with known T4 structures (e.g., gp20 portal protein) to infer functional domains .
  • Challenges : Low abundance of gene 12 in virions may require overexpression in recombinant systems. Tagging with GFP or His6 may interfere with native conformation .

Q. How does gene 12 protein contribute to T4 DNA replication or repair mechanisms?

  • Methodology : Use in vitro replication assays with purified gene 12 protein, T4 DNA polymerase (gp43), and single-stranded DNA templates. Measure replication efficiency via radiolabeled nucleotide incorporation. For repair roles, assess recombination-dependent replication in gene 12 mutants using pulsed-field gel electrophoresis (PFGE) to visualize DNA intermediates .
  • Data Gaps : If gene 12 lacks direct replication activity, explore regulatory roles (e.g., modulating gp43 processivity). Compare transcriptomic data from wild-type and mutant infections to identify dysregulated pathways .

Q. What evolutionary conservation exists between gene 12 protein and bacterial/eukaryotic homologs?

  • Methodology : Perform BLASTp analysis of gene 12 sequence against NCBI databases. Identify conserved domains (e.g., ATPase motifs, helicase regions) using Pfam or InterPro. Test functional complementation by expressing gene 12 in bacterial mutants lacking homologs (e.g., E. coli RecA) .
  • Contradictions : Divergent phage-specific adaptations may limit cross-species functionality. Use structural alignment tools (e.g., DALI) to compare tertiary folds with eukaryotic analogs .

Methodological Best Practices

  • Protein Localization : Fluorescent tagging (e.g., gene 12-GFP fusions) combined with super-resolution microscopy can resolve subcellular localization during infection .
  • Functional Redundancy : If gene 12 mutants show no phenotype, screen for synthetic lethality with other replication genes (e.g., gene 43 or 32) using combinatorial knockouts .
  • Ethical Compliance : Adhere to biosafety protocols for phage engineering, especially if gene 12 is implicated in host range expansion or antibiotic resistance .

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